molecular formula C23H24N4O2S B11996423 3-methyl-7-(2-phenylethyl)-8-[(3-phenylpropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione

3-methyl-7-(2-phenylethyl)-8-[(3-phenylpropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11996423
M. Wt: 420.5 g/mol
InChI Key: KNBSVZSRHFOTRU-UHFFFAOYSA-N
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Description

3-ME-7-(2-PHENYLETHYL)-8-((3-PHENYLPROPYL)THIO)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE is a synthetic compound belonging to the purine family. This compound is characterized by its complex structure, which includes a purine core substituted with various functional groups. It is of interest in various fields of scientific research due to its potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ME-7-(2-PHENYLETHYL)-8-((3-PHENYLPROPYL)THIO)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE typically involves multi-step organic reactions. The starting materials often include purine derivatives, phenylethyl bromide, and phenylpropyl thiol. The key steps in the synthesis may include:

    Alkylation: The purine derivative is alkylated with phenylethyl bromide under basic conditions to introduce the 2-phenylethyl group.

    Thioether Formation: The intermediate product is then reacted with phenylpropyl thiol in the presence of a suitable catalyst to form the thioether linkage.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-ME-7-(2-PHENYLETHYL)-8-((3-PHENYLPROPYL)THIO)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove oxygen functionalities or to alter the oxidation state of the sulfur atom.

    Substitution: The phenylethyl and phenylpropyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Deoxygenated products, reduced sulfur compounds.

    Substitution: Various substituted purine derivatives.

Scientific Research Applications

3-ME-7-(2-PHENYLETHYL)-8-((3-PHENYLPROPYL)THIO)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE has several scientific research applications:

    Chemistry: Used as a model compound to study the reactivity of purine derivatives and thioethers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for other complex molecules.

Mechanism of Action

The mechanism of action of 3-ME-7-(2-PHENYLETHYL)-8-((3-PHENYLPROPYL)THIO)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The thioether and phenyl groups contribute to its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant properties.

    Theobromine: Another purine derivative found in cocoa, with mild stimulant effects.

    Allopurinol: A purine analog used to treat gout by inhibiting xanthine oxidase.

Uniqueness

3-ME-7-(2-PHENYLETHYL)-8-((3-PHENYLPROPYL)THIO)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike caffeine and theobromine, it contains both phenylethyl and phenylpropyl groups, as well as a thioether linkage, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C23H24N4O2S

Molecular Weight

420.5 g/mol

IUPAC Name

3-methyl-7-(2-phenylethyl)-8-(3-phenylpropylsulfanyl)purine-2,6-dione

InChI

InChI=1S/C23H24N4O2S/c1-26-20-19(21(28)25-22(26)29)27(15-14-18-11-6-3-7-12-18)23(24-20)30-16-8-13-17-9-4-2-5-10-17/h2-7,9-12H,8,13-16H2,1H3,(H,25,28,29)

InChI Key

KNBSVZSRHFOTRU-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)SCCCC3=CC=CC=C3)CCC4=CC=CC=C4

Origin of Product

United States

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